molecular formula C18H21N3O3S B5802328 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide

4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide

Cat. No. B5802328
M. Wt: 359.4 g/mol
InChI Key: YVEUOAOYKHMCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide, also known as CPSB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPSB is a potent and selective inhibitor of a specific protein called heat shock protein 90 (HSP90), which plays a crucial role in various cellular processes.

Mechanism of Action

4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide binds to the ATP-binding site of HSP90, thereby inhibiting its activity. HSP90 is a chaperone protein that helps in the folding and stabilization of many client proteins, including several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins, which can result in the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has been shown to have potent anticancer activity in preclinical studies. It has been demonstrated to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has several advantages for lab experiments, including its potency and selectivity for HSP90. It has also been shown to have good pharmacokinetic properties, which is essential for its potential use as a therapeutic agent. However, 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide also has some limitations, including its complex synthesis method and its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide. One potential direction is to evaluate its efficacy in clinical trials as a potential anticancer agent. Another direction is to explore its potential use in other diseases, such as neurodegenerative diseases and infectious diseases. Further research is also needed to understand its mechanism of action and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a potent and selective inhibitor of HSP90, which has shown promising results in preclinical studies as a potential anticancer agent. Its complex synthesis method and potential toxicity need to be carefully evaluated in preclinical and clinical studies. Further research is needed to explore its potential use in other diseases and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and acid components, and the final purification of the product. The detailed synthesis method has been described in several research articles, and it involves the use of various reagents and solvents. The synthesis of 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a complex process that requires a high level of expertise and precision.

Scientific Research Applications

4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of several oncogenic proteins, thereby inhibiting tumor growth. 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has shown promising results in preclinical studies as a potential anticancer agent.

properties

IUPAC Name

4-(cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(20-13-16-7-3-4-12-19-16)14-8-10-17(11-9-14)25(23,24)21-15-5-1-2-6-15/h3-4,7-12,15,21H,1-2,5-6,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEUOAOYKHMCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

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